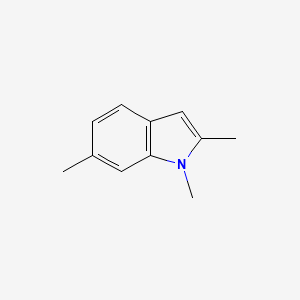

1,2,6-trimethyl-1H-indole

Übersicht

Beschreibung

1,2,6-trimethyl-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis due to its importance. Many methods have been developed for indole synthesis, which are fragmented across the literature of organic chemistry . Some methods start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials. A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

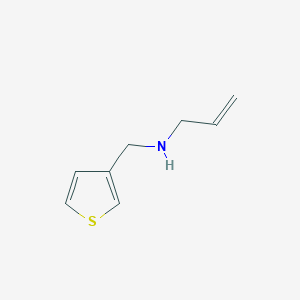

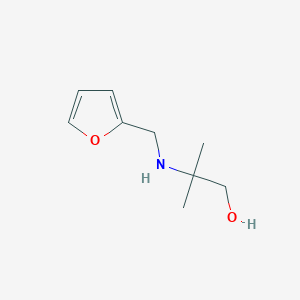

The molecular formula of 1,2,6-trimethyl-1H-indole is C11H13N . The indole moiety consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids. They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Wissenschaftliche Forschungsanwendungen

1. Bioactive Aromatic Heterocyclic Macromolecules

1,1,2-Trimethyl-1H-benzo[e]indole, a variant of 1,2,6-trimethyl-1H-indole, serves as a starting material for new compounds with biological activity. When attached to naturally occurring compounds like monosaccharides, it forms mono and di-saccharides derivatives showing significant antibacterial and antifungal properties (Mahmood, Salman, & Abd, 2022).

2. Novel Indole Derivatives for Diverse Applications

Indole derivatives like 1,2,6-trimethyl-1H-indole are gaining interest due to their diverse applications in fields like organic synthesis and materials science. Novel derivatives have been synthesized, characterized, and analyzed for their potential in high-tech applications, including nonlinear optical (NLO) properties (Tariq et al., 2020).

3. Synthesis and Functionalization in Organic Chemistry

The indole nucleus, of which 1,2,6-trimethyl-1H-indole is a variant, is a key structural component in a wide range of biologically active compounds. Its synthesis and functionalization have been pivotal in organic chemistry for over a century, with advancements in palladium-catalyzed reactions expanding its applications (Cacchi & Fabrizi, 2005).

4. Fluorescent Building Blocks

The reaction of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid and derivatives leads to the formation of fluorescent building blocks. These novel compounds have significant potential in optical applications, contributing to advancements in materials science (Steponavičiūtė et al., 2014).

5. Drug Discovery and Medicinal Chemistry

Indoles like 1,2,6-trimethyl-1H-indole are essential in medicinal chemistry, often used as platforms for designing compounds with therapeutic potential. Specifically, tetrahydroindoles have been identified as potent and selective inhibitors in drug discovery, highlighting their importance in pharmaceutical research (Vojacek et al., 2019).

Safety And Hazards

Zukünftige Richtungen

1,1,2-Trimethyl-1H-benzo[e]indole can be used as an indole pH fluorescent probe and can be used for intracellular pH detection and cell marking. It can also be used as a novel nanocarrier-based near-infrared optical probes for in-vivo tumor imaging . The indole nucleus is an important element of many natural and synthetic molecules with significant biological activity. This has led to a lot of interest in developing new methods for indole synthesis .

Eigenschaften

IUPAC Name |

1,2,6-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-4-5-10-7-9(2)12(3)11(10)6-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGKKDDCAQKJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406452 | |

| Record name | 1,2,6-trimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,6-trimethyl-1H-indole | |

CAS RN |

113418-65-8 | |

| Record name | 1,2,6-trimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)

![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)